![molecular formula C18H20O2 B14249931 [1,1'-Biphenyl]-4-pentanoic acid, 2-methyl- CAS No. 230962-32-0](/img/structure/B14249931.png)
[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a pentanoic acid chain and a methyl group attached to the biphenyl structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the Friedel–Crafts acylation reaction, where an acyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- often utilizes scalable synthetic methodologies. These methods include the Wurtz–Fittig reaction, Ullmann reaction, and Bennett–Turner reaction, which are known for their efficiency in producing biphenyl derivatives on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the biphenyl rings undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include halogenated biphenyls, nitro biphenyls, and sulfonated biphenyls, which have various applications in organic synthesis and industrial processes .
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and as a probe for understanding enzyme interactions.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.
Fenbufen: Another NSAID with a biphenyl core, used for its analgesic and anti-inflammatory properties.
Uniqueness
[1,1’-Biphenyl]-4-pentanoic acid, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
230962-32-0 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
5-(3-methyl-4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C18H20O2/c1-14-13-15(7-5-6-10-18(19)20)11-12-17(14)16-8-3-2-4-9-16/h2-4,8-9,11-13H,5-7,10H2,1H3,(H,19,20) |
Clé InChI |
WVYLRHQIARQWOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCCCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


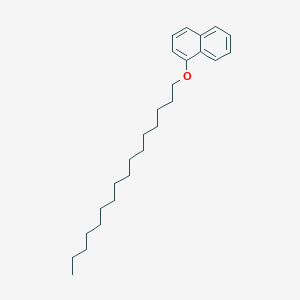
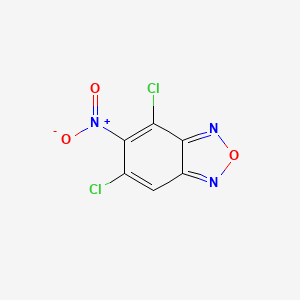

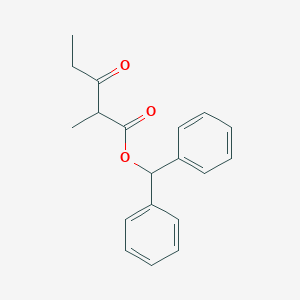
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
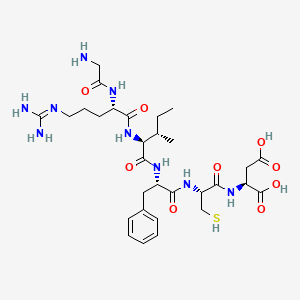

![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
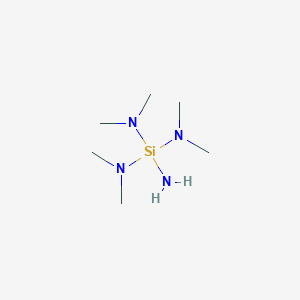
![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)


